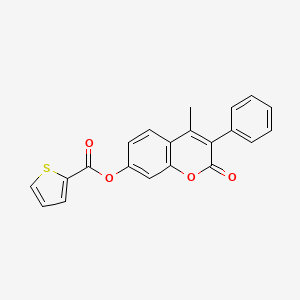

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate

Description

4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate is a synthetic coumarin-thiophene hybrid ester. Its structure consists of a 2H-chromene (coumarin) core substituted with a methyl group at position 4, a phenyl group at position 3, and a thiophene-2-carboxylate moiety at position 5. Coumarin derivatives are renowned for their diverse biological activities (e.g., anti-inflammatory, antiviral) and applications in materials science, such as liquid crystals and fluorescent sensors . The integration of a thiophene ring enhances electronic properties, making this compound relevant in organic electronics and photophysical studies.

Properties

IUPAC Name |

(4-methyl-2-oxo-3-phenylchromen-7-yl) thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O4S/c1-13-16-10-9-15(24-20(22)18-8-5-11-26-18)12-17(16)25-21(23)19(13)14-6-3-2-4-7-14/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIXVPZWRMWZIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-2-one core. This can be achieved through the Pechmann condensation, where phenol reacts with β-keto ester in the presence of a strong acid catalyst like sulfuric acid.

Pechmann Condensation:

Next, the chromen-2-one derivative undergoes a Friedel-Crafts acylation to introduce the phenyl group at the 3-position.

Friedel-Crafts Acylation:

Finally, the thiophene-2-carboxylate moiety is introduced through an esterification reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the chromen-2-one core or the thiophene moiety.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the phenyl or thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate has been investigated for its potential as an anti-inflammatory and antioxidant agent. Its ability to interact with biological molecules makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Studies have shown that chromen-2-one derivatives can exhibit anti-cancer, anti-microbial, and anti-viral activities, making this compound a subject of interest for pharmaceutical research.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate involves its interaction with various molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The phenyl and thiophene moieties can enhance the compound’s binding affinity and specificity.

Molecular Targets and Pathways

Enzymes: The compound can inhibit or activate enzymes involved in oxidative stress and inflammation.

Receptors: It can bind to receptors involved in cell signaling pathways, affecting cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate can be contextualized against related coumarin-thiophene hybrids and esters. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Selected Coumarin-Thiophene Derivatives

Key Insights from Comparative Analysis

However, trifluoromethyl groups (as in compound I and ) increase lipophilicity, which could enhance membrane permeability in drug design .

Electronic and Optical Properties :

- Thiophene-2-carboxylate at position 7 introduces electron-withdrawing effects, stabilizing the chromene ring’s excited state. This contrasts with compound I, where the trifluoromethyl group at position 3 further augments electron deficiency, red-shifting absorption spectra .

Liquid Crystalline Behavior :

- Long alkyl chains (e.g., decyloxy in compound I) promote mesophase formation, whereas the target compound’s compact methyl and phenyl substituents likely reduce liquid crystalline tendencies, favoring solid-state applications .

Synthetic Accessibility :

- Esterification at position 7 (target compound) avoids steric hindrance compared to position 3 substitutions (compounds I and II), simplifying synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.